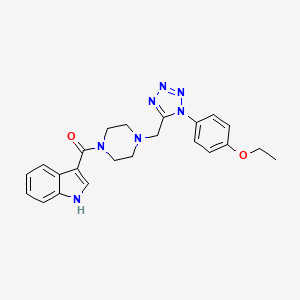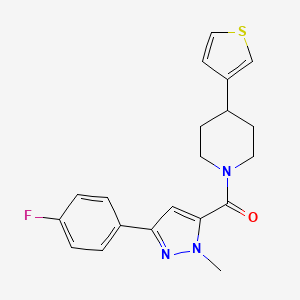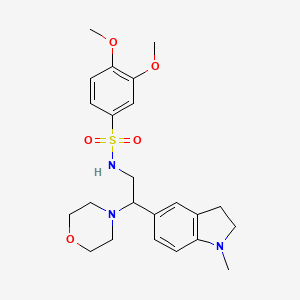
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a pyrrolidinone ring, and a phenylmethanesulfonamide moiety, which contribute to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide typically involves multi-step chemical reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: The compound’s structural properties may be exploited in the design of novel materials with specific physical and chemical characteristics.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide can be compared with other similar compounds, such as:
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide: This compound shares the cyclopropyl and pyrrolidinone moieties but differs in the presence of the adamantane group.
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide: This compound has an ethoxybenzamide group instead of the phenylmethanesulfonamide moiety.
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide: This compound features a trifluoromethyl group on the benzene ring, which may alter its chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-8-12(9-16(14)13-6-7-13)15-20(18,19)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLSPAMBKBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2754271.png)
![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)



![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2754287.png)
![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)




